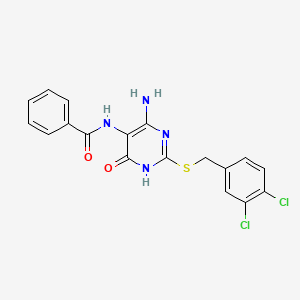
N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide” is a compound that is related to a class of molecules known as 2-aminothiazole derivatives . These compounds have been studied for their potential in anticancer drug discovery . A pyrrolidine derivative with a similar structure has shown significant inhibitory activity against certain cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a starting material that is subjected to various chemical reactions . For example, 2,6-dichloropyridine can be oxidized to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . Subsequent nitration of the product and a nucleophilic displacement reaction can afford fully substituted pyridine derivatives .
Molecular Structure Analysis
The molecular structure of “N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide” likely contains a 2-aminothiazole scaffold, which is a common feature in some clinically applied anticancer drugs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include oxidation, nitration, reduction, and nucleophilic displacement . These reactions typically proceed under mild conditions .
科学的研究の応用
Anticancer Activity
The 2-aminothiazole scaffold, to which this compound belongs, has demonstrated promising anticancer properties. Researchers have explored its potential as an antiproliferative agent against cancer cells. Further investigations into its mechanism of action and specific tumor types are ongoing .
Antioxidant Properties
The compound’s thiazole moiety may contribute to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Studies have examined its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress .
Antimicrobial Effects
The 2-aminothiazole derivatives have shown antimicrobial efficacy against various pathogens. Specifically, compounds containing 3,4-dichlorobenzyl substituents exhibit potent bioactivity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Anti-Inflammatory Potential
Inflammation is a hallmark of many diseases. Researchers have investigated whether this compound can modulate inflammatory pathways. Its anti-inflammatory effects may hold promise for conditions like arthritis, inflammatory bowel disease, and more .
Rational Design Strategies
Medicinal chemists have explored structural variations of 2-aminothiazoles. These include N-substituted, 3-substituted, 4-substituted, multi-substituted, and aryl/alkyl-substituted derivatives. Understanding these variations aids in rational drug design and optimization .
Novel Synthetic Pathways
The compound’s synthesis involves intricate strategies to access novel derivatives. Researchers have developed synthetic pathways for 2-aminothiazoles associated with the mentioned biological activities. These pathways contribute to the expansion of therapeutic options .
作用機序
Target of Action
The compound’s primary targets are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are crucial for cell division and proliferation, making them attractive targets for cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting CDK2 . CDK2 is a key regulator of the cell cycle, and its inhibition can halt cell division and lead to cell death . The compound’s interaction with CDK2 results in significant cytotoxic activities against various cancer cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can trigger apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s potent anti-proliferative activities suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It also induces alterations in cell cycle progression and apoptosis within cancer cells .
将来の方向性
The future directions for research into this compound and similar compounds likely involve further investigation into their anticancer properties . This includes studying their in vitro activities and in silico studies . The development of small molecule antitumor agents that could decrease drug resistance and reduce unpleasant side effects is a desirable goal .
特性
IUPAC Name |
N-[4-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-12-7-6-10(8-13(12)20)9-27-18-23-15(21)14(17(26)24-18)22-16(25)11-4-2-1-3-5-11/h1-8H,9H2,(H,22,25)(H3,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQYSNFIYZUIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2461282.png)
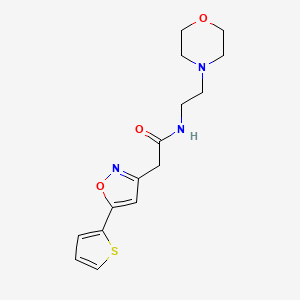
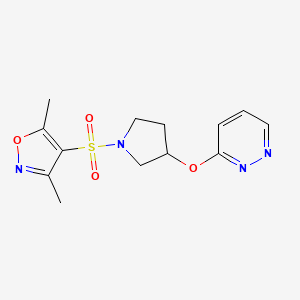

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2461287.png)
![5-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2461288.png)
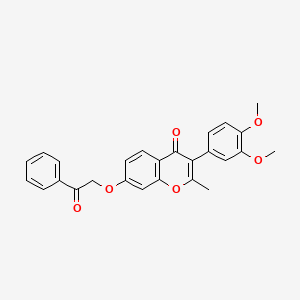
![N-[4-(3-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2461290.png)
![7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B2461294.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2461299.png)
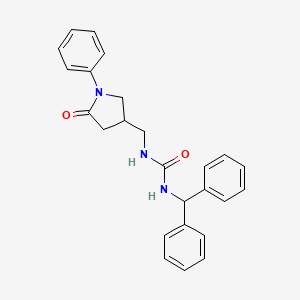
![(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2461301.png)
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2461302.png)
![2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2461304.png)